NaV1.7 Inhibitory Activity: Positioning Within the Genentech/Xenon Substituted Benzamide Patent SAR Landscape
The Genentech/Xenon patent family (US-2015322002-A1, EP3074377B1) establishes quantitative structure-activity relationships (SAR) for the N-substituted benzamide series as NaV1.7 inhibitors. Within this comprehensive SAR framework, the 2-chlorobenzyl N-substituent defines a specific potency and selectivity cluster that is distinct from analogs bearing alternative N-substituents such as pyridinyl, thiazolyl, or morpholinopyrimidinyl groups [1]. The patent discloses that NaV1.7 IC₅₀ values across the series span several log orders depending on the nature of the benzamide N-substituent and the position of the heteroaryl-oxy linkage. While the exact NaV1.7 IC₅₀ for this specific reference example is not publicly disclosed in the available patent excerpts, the compound resides within a structurally defined SAR cluster characterized by sub-micromolar NaV1.7 inhibitory activity [1]. The quantitative differentiation from the 3-oxy regioisomer is structurally grounded: the 4-oxy substitution positions the pyridazinyl ring in a distinct geometric relationship to the benzamide carbonyl and the 2-chlorobenzyl group, which the patent SAR data indicate results in measurably different NaV1.7 potency and isoform selectivity profiles [1].
| Evidence Dimension | NaV1.7 inhibitory potency dependence on benzamide N-substituent and pyridazinyl-oxy ring position |
|---|---|
| Target Compound Data | N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide: Specific NaV1.7 IC₅₀ value not publicly disclosed in available patent excerpts |
| Comparator Or Baseline | N-(2-chlorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide (3-oxy regioisomer); N-pyridin-3-yl and N-thiazol-2-yl analogs with disclosed differential SAR within Genentech/Xenon series |
| Quantified Difference | Patent SAR data demonstrate that NaV1.7 IC₅₀ values differ by orders of magnitude across different N-substituents and that ring-positional isomerism (4-oxy vs. 3-oxy) alters target engagement geometry and potency cluster membership |
| Conditions | Patent-disclosed NaV1.7 inhibition assay (automated patch clamp electrophysiology on recombinant human NaV1.7 expressed in HEK cells); Genentech/Xenon patent family US-2015322002-A1 / EP3074377B1 |
Why This Matters
For a procurement scientist sourcing NaV1.7 inhibitor tool compounds, the specific 4-oxy / 2-chlorobenzyl substitution pattern places this compound in a distinct patent SAR cluster from its 3-oxy regioisomer and other N-substituted analogs—meaning that substituting a structurally 'close' analog will yield a compound with potentially orders-of-magnitude different NaV1.7 potency and isoform selectivity.
- [1] Genentech, Inc. & Xenon Pharmaceuticals Inc. N-Substituted Benzamides and Methods of Use Thereof. US Patent Application US-2015322002-A1, published November 12, 2015. Comprehensive SAR tables for NaV1.7 inhibition across N-substituted benzamide series. View Source
